ヘキシルメチルジクロロシラン

概要

説明

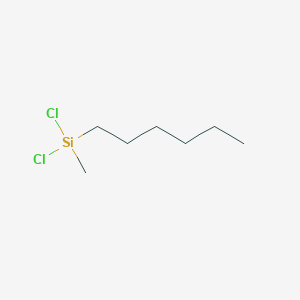

Hexylmethyldichlorosilane is an organosilicon compound with the molecular formula C₇H₁₆Cl₂Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of silicon-chlorine bonds, which makes it a valuable intermediate in the synthesis of other organosilicon compounds.

科学的研究の応用

Hexylmethyldichlorosilane has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other organosilicon compounds, which are valuable in the production of silicone polymers and resins.

Biology: The compound is used in the modification of biomolecules to improve their stability and functionality.

Medicine: Hexylmethyldichlorosilane derivatives are explored for their potential use in drug delivery systems and as antimicrobial agents.

Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

準備方法

Hexylmethyldichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of hexylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-50°C and the use of a solvent like tetrahydrofuran.

Industrial production methods may involve the direct chlorination of hexylmethylsilane in the presence of a catalyst. This method allows for the large-scale production of dichlorohexylmethylsilane with high yield and purity.

化学反応の分析

Hexylmethyldichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkoxy or amino groups, using reagents like alcohols or amines.

Hydrolysis: In the presence of water, dichlorohexylmethylsilane hydrolyzes to form hexylmethylsilanediol and hydrochloric acid.

Reduction: The compound can be reduced to hexylmethylsilane using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts such as platinum or palladium, and temperature ranges from -20°C to 100°C. Major products formed from these reactions include hexylmethylsilanediol, hexylmethylsilane, and various substituted organosilicon compounds.

作用機序

The mechanism of action of dichlorohexylmethylsilane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity allows the compound to modify other molecules and form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

類似化合物との比較

Hexylmethyldichlorosilane can be compared with other similar compounds, such as dichloromethylsilane and dichlorophenylmethylsilane. While all these compounds contain silicon-chlorine bonds, dichlorohexylmethylsilane is unique due to the presence of a hexyl group, which imparts different physical and chemical properties. For example, dichlorohexylmethylsilane has a higher boiling point and different solubility characteristics compared to dichloromethylsilane and dichlorophenylmethylsilane.

Similar compounds include:

- Dichloromethylsilane

- Dichlorophenylmethylsilane

- Dichlorooctylmethylsilane

These compounds share similar reactivity but differ in their alkyl or aryl substituents, which influence their specific applications and properties.

生物活性

Hexylmethyldichlorosilane (HMDS) is a silane compound with the molecular formula CHClSi. It is primarily used in industrial applications, particularly in the synthesis of siloxanes and as a coupling agent in various chemical processes. This article focuses on its biological activity, including its toxicity, potential therapeutic applications, and catalytic properties.

Hexylmethyldichlorosilane is characterized by its high reactivity due to the presence of chlorine atoms, which can lead to significant biological interactions. The compound has been noted for its corrosive nature and potential health hazards. According to safety data, it is classified as dangerous with hazard statements indicating that it is corrosive to the respiratory tract and reacts violently with water .

Toxicological Data

- Acute Toxicity : Exposure can result in respiratory irritation, skin burns, and eye damage. Inhalation of vapors may lead to severe respiratory distress.

- Environmental Impact : The compound decomposes in water, which raises concerns about its environmental persistence and potential bioaccumulation.

Biological Activity

Research into the biological activity of HMDS is limited; however, its derivatives and related silanes have been studied for their potential applications in medicinal chemistry and materials science.

Catalytic Activity

Hexylmethyldichlorosilane has been investigated for its role in hydrosilylation reactions, particularly when used as a precursor or reagent in catalyzed reactions with alkenes. Studies indicate that HMDS can facilitate the formation of siloxanes through reactions with various alkenes under controlled conditions .

| Catalyst | Substrate | Yield (%) | Selectivity (%) | Turnover Number (TON) |

|---|---|---|---|---|

| FeO@SiO-EDTA@Pt | 1-Hexene | 99.4 | 99 | 662733 |

| FeO@SiO-DTPA@Pt | 1-Hexene | 98.77 | 99 | 579947 |

The above table summarizes findings from studies where HMDS was utilized in hydrosilylation reactions, showcasing its efficiency as a catalyst when supported on platinum-based catalysts .

Case Studies

- Hydrosilylation of Alkenes : In a study involving the hydrosilylation of 1-hexene with methyldichlorosilane using platinum catalysts supported on silica, yields exceeded 90% with selectivities greater than 99%. These results suggest that HMDS can effectively participate in catalytic processes that enhance the formation of siloxane bonds .

- Reusability and Stability : Research has demonstrated that certain platinum catalysts can be reused multiple times without significant loss of activity or selectivity when reacting with HMDS. This characteristic is crucial for industrial applications where cost-effectiveness and sustainability are priorities .

Potential Therapeutic Applications

While direct studies on the therapeutic applications of hexylmethyldichlorosilane are sparse, its structural analogs have shown promise in drug delivery systems and as precursors for bioactive compounds. Silanes are often explored for their ability to modify surfaces for improved biocompatibility and drug release profiles.

特性

IUPAC Name |

dichloro-hexyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Cl2Si/c1-3-4-5-6-7-10(2,8)9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRMHVJQWMXYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88002-83-9 | |

| Record name | Silane, dichlorohexylmethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88002-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90884770 | |

| Record name | Silane, dichlorohexylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14799-94-1 | |

| Record name | Dichlorohexylmethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14799-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexylmethyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014799941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichlorohexylmethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichlorohexylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXYLMETHYLDICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/798Y7DR4MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。